![molecular formula C11H22N2O B7460403 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one](/img/structure/B7460403.png)
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound was first synthesized in 2014 by Pfizer Inc. and has since been used in scientific research for its potential therapeutic applications.
Mechanism of Action
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. The activation of these receptors is responsible for the psychoactive effects of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA.
Biochemical and Physiological Effects:
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA in scientific research is its potency, which allows for the study of its effects at low concentrations. However, one limitation is the lack of information on its long-term effects, which makes it difficult to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse. Finally, studies are needed to investigate the potential use of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA in combination with other drugs for the treatment of various medical conditions.
Synthesis Methods
The synthesis of 3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA involves the reaction of 4-methyl-1,4-diazepan-1-amine with 3-methylbutan-1-one in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-oneACA has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
3-methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)9-11(14)13-6-4-5-12(3)7-8-13/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULAVARKJADIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.